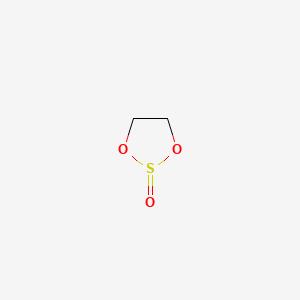
2,5-二甲基-1-(4-甲基苯基)-1H-吡咯-3-羧酸
描述
OSM-S-13 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
科学研究应用
化学: 它在合成其他复杂分子的过程中充当有价值的中间体。
生物学: 它在抑制某些生物途径方面显示出前景,使其成为药物开发的潜在候选者。
医学: 其抗疟疾特性一直是研究的重点,研究表明其对疟疾寄生虫有效.
工业: 它可用于开发新的药物和其他化工产品。
准备方法
合成路线和反应条件: OSM-S-13 的合成涉及噻吩嘧啶骨架的构建。 该过程通常从噻吩起始原料的合成开始,然后通过一系列有机反应形成氨基噻吩嘧啶骨架 . 反应条件通常涉及使用硼酸和钯催化的交叉偶联反应 .
工业生产方法: 虽然 OSM-S-13 的具体工业生产方法尚未得到充分记录,但总体方法将涉及扩大实验室合成方法。 这将包括优化大规模生产的反应条件,并确保最终产品的纯度和一致性。
化学反应分析
反应类型: OSM-S-13 经历各种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及用另一个官能团取代一个官能团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂,在各种条件下。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生亚砜或砜,而还原可能会产生胺或醇。
作用机制
OSM-S-13 的作用机制涉及它与特定分子靶标和途径的相互作用。 据信它会抑制某些对疟疾寄生虫生存至关重要的酶或蛋白质的活性 . 确切的分子靶标和途径仍在研究中,但初步研究表明它可能会干扰寄生虫的代谢过程。
类似化合物:
- OSM-S-106
- TCMDC 132385
- OSM-S-137
比较: 与其他类似化合物相比,OSM-S-13 在结构和活性方面具有独特性。 例如,OSM-S-106 和 TCMDC 132385 在氨基噻吩嘧啶骨架上具有不同的取代基,这影响了它们的生物活性
和溶解度 . OSM-S-13 在某些分析中显示出更好的活性,使其成为进一步开发的有希望的候选者 .
相似化合物的比较
- OSM-S-106
- TCMDC 132385
- OSM-S-137
Comparison: OSM-S-13 is unique in its structure and activity compared to other similar compounds. For example, OSM-S-106 and TCMDC 132385 have different substituents on the aminothienopyrimidine scaffold, which affects their biological activity and solubility . OSM-S-13 has shown better activity in certain assays, making it a promising candidate for further development .
属性
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-6-12(7-5-9)15-10(2)8-13(11(15)3)14(16)17/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFCEUIZSXIFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3807-57-6 | |
| Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3807-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde](/img/structure/B1361804.png)
![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)
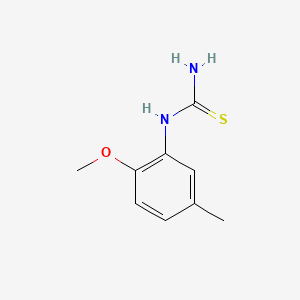
![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)
![tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1361812.png)
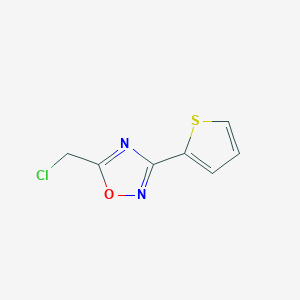
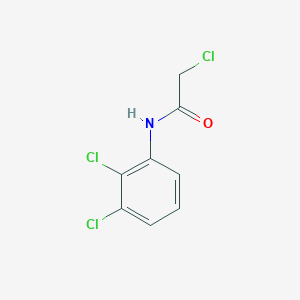
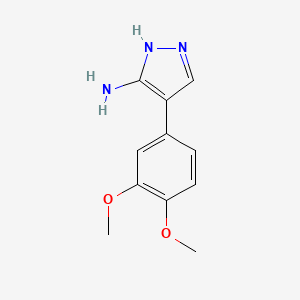
![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)
![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)

